molecular formula C10H9ClFNO6 B3433035 Amino(2-chloro-6-fluorophenyl)acetic acid oxalate CAS No. 1214189-75-9

Amino(2-chloro-6-fluorophenyl)acetic acid oxalate

Cat. No.: B3433035
CAS No.: 1214189-75-9
M. Wt: 293.63 g/mol
InChI Key: YRBUHLWQGMSDQZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Systems in Advanced Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The presence of halogen atoms on an aromatic ring serves several key purposes. Firstly, halogens act as versatile functional group handles, enabling a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal for the construction of complex molecular architectures. Secondly, the electronegativity and size of halogen atoms can modulate the electronic properties of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. researchgate.netwikipedia.org This electronic perturbation is a critical tool for fine-tuning the characteristics of a target molecule. acs.org Furthermore, halogenation can introduce specific steric bulk, which can direct the regioselectivity of subsequent reactions. rsc.org

The strategic placement of halogens can also enhance the metabolic stability and lipophilicity of molecules, properties that are particularly important in the design of pharmacologically active compounds. rsc.org The carbon-halogen bond, depending on the specific halogen, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and self-assembly processes. acs.org

Role of Alpha-Amino Acids as Chiral Building Blocks and Reactive Intermediates

Alpha-amino acids are the fundamental constituents of proteins and are inherently chiral (with the exception of glycine). This chirality makes them invaluable as enantiomerically pure starting materials in asymmetric synthesis. acs.orgresearchgate.netnih.gov The stereocenter at the alpha-carbon provides a scaffold for the construction of complex, three-dimensional molecules with a high degree of stereochemical control. acs.org Synthetic chemists utilize the "chiral pool," which includes readily available and relatively inexpensive amino acids, to synthesize a diverse range of enantiopure compounds, from natural products to pharmaceuticals. researchgate.net

Beyond their role as chiral templates, the dual functionality of alpha-amino acids—the carboxylic acid and the amino group—allows for a rich and varied chemistry. These groups can be selectively protected and derivatized to serve as reactive intermediates in a multitude of chemical transformations. acs.orgorganic-chemistry.org For example, the amino group can be converted into various nitrogen-containing functionalities, while the carboxylic acid can be transformed into esters, amides, or alcohols. This versatility makes alpha-amino acids powerful tools in the synthetic chemist's arsenal (B13267) for the construction of complex nitrogen-containing molecules. prismbiolab.comstudysmarter.co.uklibretexts.orgunimi.it

Overview of the Amino(2-chloro-6-fluorophenyl)acetic Acid Oxalate (B1200264) Scaffold in Synthetic Design

The scaffold of Amino(2-chloro-6-fluorophenyl)acetic acid brings together the key features of both halogenated aromatic systems and alpha-amino acids. The 2-chloro-6-fluorophenyl group introduces a specific halogenation pattern that is expected to influence the molecule's reactivity and conformational preferences. The presence of two different halogens, chlorine and fluorine, offers distinct electronic and steric environments. The ortho-substitution pattern of the halogens relative to the acetic acid moiety can induce significant steric hindrance, potentially influencing the molecule's conformation and the reactivity of the benzylic position.

Below is a table summarizing the key structural features and their potential implications in synthetic design:

Structural FeaturePotential Significance in Synthetic Design
2-chloro-6-fluorophenyl Group Provides a specific electronic and steric environment due to the ortho-halogen substitution. The chlorine and fluorine atoms can act as handles for cross-coupling reactions and influence the acidity of the alpha-proton.
Alpha-Amino Acid Moiety Introduces a chiral center, making it a valuable building block for asymmetric synthesis. The amino and carboxylic acid groups offer sites for diverse functionalization.
Oxalate Salt Enhances stability and modifies solubility of the amino acid. The protonated amino group has altered reactivity compared to the free base.

Properties

IUPAC Name

2-amino-2-(2-chloro-6-fluorophenyl)acetic acid;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2.C2H2O4/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;3-1(4)2(5)6/h1-3,7H,11H2,(H,12,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBUHLWQGMSDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214189-75-9
Record name Benzeneacetic acid, α-amino-2-chloro-6-fluoro-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214189-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Strategies and Methodologies for Amino 2 Chloro 6 Fluorophenyl Acetic Acid Oxalate

Retrosynthetic Analysis of the Amino(2-chloro-6-fluorophenyl)acetic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

The central challenge in synthesizing α-amino acids is the formation of the C-N and C-C bonds at the α-carbon. Several established disconnection strategies can be applied to the Amino(2-chloro-6-fluorophenyl)acetic acid core.

Strecker Synthesis Disconnection: This is a classic and versatile method for α-amino acid synthesis. masterorganicchemistry.comnews-medical.net The retrosynthetic disconnection involves breaking the C-CN and C-N bonds, leading back to an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source. pearson.commasterorganicchemistry.com For the target molecule, this approach identifies 2-chloro-6-fluorobenzaldehyde (B137617) as the key precursor. medschoolcoach.com The forward reaction involves three key steps: imine formation, α-aminonitrile formation via nucleophilic attack of cyanide, and subsequent hydrolysis of the nitrile to a carboxylic acid. news-medical.netmedschoolcoach.com

Bucherer-Bergs Reaction Disconnection: This multicomponent reaction provides a pathway to hydantoins, which are precursors to α-amino acids. alfa-chemistry.comwikipedia.orgambeed.com The disconnection breaks the molecule down to a carbonyl compound (ketone or aldehyde), ammonium carbonate, and an alkali metal cyanide. nih.govencyclopedia.pub Similar to the Strecker synthesis, this route also points to 2-chloro-6-fluorobenzaldehyde as the starting carbonyl compound. The hydantoin (B18101) intermediate is subsequently hydrolyzed to yield the desired α-amino acid. acs.org

Glycine (B1666218) Enolate Alkylation Disconnection: This approach involves disconnecting the bond between the α-carbon and the substituted phenyl group. This identifies a glycine enolate equivalent and a halogenated benzene (B151609) derivative as the synthons. In practice, this often involves the alkylation of a Schiff base derived from glycine, where the glycine enolate is stabilized and can react with an appropriate electrophile. documentsdelivered.com Catalytic, enantioselective alkylation of α-imino esters is a modern variant of this strategy. documentsdelivered.com

Table 1: Retrosynthetic Disconnection Approaches
Synthetic StrategyKey Precursors
Strecker Synthesis2-Chloro-6-fluorobenzaldehyde, Ammonia, Cyanide Source (e.g., KCN)
Bucherer-Bergs Reaction2-Chloro-6-fluorobenzaldehyde, Ammonium Carbonate, Cyanide Source (e.g., KCN)
Glycine Enolate AlkylationGlycine derivative (e.g., Schiff base), 2-Chloro-6-fluorobenzyl halide

The incorporation of the sterically hindered and electronically modified 2-chloro-6-fluorophenyl moiety is a critical aspect of the synthesis.

Using a Pre-functionalized Aromatic Ring: The most direct strategy, identified through the Strecker and Bucherer-Bergs retrosynthetic pathways, is to start with a benzene ring that already contains the chloro and fluoro substituents in the desired positions. 2-Chloro-6-fluorobenzaldehyde is the ideal starting material as the aldehyde group provides the necessary functionality to build the amino acid side chain directly onto the ring.

Aromatic Substitution Reactions: An alternative, though more complex, approach would involve constructing the amino acid first and then performing electrophilic aromatic substitution (e.g., chlorination, fluorination) on a phenylglycine precursor. However, directing the substituents to the 2 and 6 positions would be challenging and likely result in a mixture of isomers, making this a less efficient strategy. Therefore, starting with the correctly substituted benzene derivative is the preferred method.

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target molecule relies on the efficient preparation of key precursors, primarily those containing the 2-chloro-6-fluorophenyl group.

The primary starting material for the most logical synthetic routes is 2-chloro-6-fluorobenzaldehyde.

Synthesis from 2-Chloro-6-fluorotoluene (B1346809): A common and effective method for preparing 2-chloro-6-fluorobenzaldehyde is through the oxidation of 2-chloro-6-fluorotoluene. wikipedia.orgwikipedia.org Various oxidation methods can be employed. One patented method involves the chlorination of 2-chloro-6-fluorotoluene under illumination to form intermediate benzyl (B1604629) chlorides, followed by hydrolysis using a solid superacid catalyst to yield the final aldehyde. patsnap.comgoogle.com Another approach involves oxidation using chromyl chloride. wikipedia.org 2-Chloro-6-fluorotoluene itself is a commercially available starting material. chemsrc.com

Table 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Starting MaterialKey ReagentsProduct
2-Chloro-6-fluorotoluene1. Cl₂, light 2. Solid superacid, H₂O2-Chloro-6-fluorobenzaldehyde
2-Chloro-6-fluorotolueneChromyl chloride (CrO₂Cl₂)2-Chloro-6-fluorobenzaldehyde

While not the most direct route for an amino acid synthesis, 2-chloro-6-fluorophenylacetic acid is an important related compound. chemicalbook.comuni.lu Its synthesis could potentially be adapted to introduce an amino group at the alpha position. A common method to synthesize phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide. The benzyl cyanide can be prepared from the reaction of a benzyl halide with sodium or potassium cyanide.

Halogenation: 2-Chloro-6-fluorotoluene can be subjected to free-radical bromination (e.g., using N-bromosuccinimide) to form 2-chloro-6-fluorobenzyl bromide.

Cyanation: The resulting benzyl bromide can be treated with sodium cyanide to yield 2-chloro-6-fluorophenylacetonitrile.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group furnishes 2-chloro-6-fluorophenylacetic acid.

Direct and Stereoselective Synthesis of Amino(2-chloro-6-fluorophenyl)acetic Acid

With the key precursor, 2-chloro-6-fluorobenzaldehyde, in hand, the forward synthesis of the amino acid can proceed. Given that Amino(2-chloro-6-fluorophenyl)acetic acid is a chiral molecule, stereoselective methods are highly desirable for producing enantiomerically pure forms.

Racemic Synthesis via Strecker Reaction: A straightforward method is the Strecker synthesis. masterorganicchemistry.com 2-Chloro-6-fluorobenzaldehyde is reacted with an ammonium salt (like ammonium chloride) and potassium cyanide. masterorganicchemistry.com This forms the intermediate α-aminonitrile, which is then hydrolyzed, typically under strong acidic conditions (e.g., aqueous HCl), to produce racemic Amino(2-chloro-6-fluorophenyl)acetic acid. masterorganicchemistry.commasterorganicchemistry.com

Racemic Synthesis via Bucherer-Bergs Reaction: Alternatively, reacting 2-chloro-6-fluorobenzaldehyde with potassium cyanide and ammonium carbonate yields a 5-(2-chloro-6-fluorophenyl)hydantoin intermediate. nih.gov Subsequent hydrolysis of this hydantoin, often requiring harsh conditions (strong acid or base), breaks open the ring to give the racemic amino acid. alfa-chemistry.com

Catalytic Asymmetric Synthesis: Modern synthetic chemistry focuses on methods that can directly produce one enantiomer over the other. nih.govresearchgate.net Catalytic asymmetric synthesis is a powerful tool for this purpose. acs.org Potential strategies include:

Asymmetric Hydrogenation: An α,β-dehydroamino acid precursor could be synthesized from 2-chloro-6-fluorobenzaldehyde. The subsequent asymmetric hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) can yield the amino acid with high enantiomeric excess. acs.org

Asymmetric Phase-Transfer Catalysis: The alkylation of a glycine Schiff base can be performed under phase-transfer conditions using a chiral catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt. acs.orgnih.gov This can enable the enantioselective synthesis of the target amino acid.

The final step in preparing the specified compound is the salt formation. The synthesized free Amino(2-chloro-6-fluorophenyl)acetic acid is dissolved in a suitable solvent and treated with oxalic acid to precipitate the desired Amino(2-chloro-6-fluorophenyl)acetic acid oxalate (B1200264) salt.

Asymmetric Synthesis Approaches for Chiral Amino Acid Derivatives

The critical step in the synthesis is the establishment of the chiral center at the alpha-carbon of the amino acid. The presence of the substituted phenyl group necessitates robust enantioselective methods to produce the desired stereoisomer. Several strategies are employed for the asymmetric synthesis of α-amino acids and their derivatives. nih.govrsc.org

One prominent approach involves the use of chiral auxiliaries. For instance, derivatives of (R)-phenylglycine can be used to direct the stereochemical outcome of reactions like the Strecker synthesis. researchgate.net In this method, the chiral auxiliary is temporarily incorporated into the reacting molecule to guide the addition of a cyanide group to an imine, leading to a diastereomerically enriched α-aminonitrile intermediate. Subsequent hydrolysis removes the auxiliary and yields the enantiomerically enriched amino acid.

Catalytic asymmetric synthesis represents another powerful strategy. This includes the use of chiral transition metal complexes, such as those of Nickel(II), which can form Schiff base complexes with glycine or its esters. nih.govnih.gov These complexes act as chiral templates, allowing for highly diastereoselective alkylation of the glycine α-carbon. The reaction of the chiral Ni(II) complex of a glycine Schiff base with a suitable 2-chloro-6-fluorobenzyl halide, followed by hydrolysis, can afford the target amino acid with high enantiomeric excess. nih.govnih.gov

Furthermore, methods like enantioselective N-H insertion reactions, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, have been developed for the synthesis of α-alkenyl α-amino acids and can be adapted for other derivatives. nih.gov These modern catalytic approaches offer high efficiency and stereocontrol under mild conditions.

Asymmetric Synthesis Method Key Features Typical Reagents/Catalysts Stereocontrol Element
Chiral Auxiliary Formation of diastereomeric intermediates, subsequent removal of auxiliary.(R)-Phenylglycine amide, Evans auxiliariesCovalently bonded chiral molecule
Catalytic (Metal Complex) High turnover, excellent enantioselectivity, scalable.Chiral Ni(II) Schiff base complexesChiral ligand coordinating to metal center
Organocatalysis Metal-free, mild conditions, broad substrate scope.Chiral Phosphoric Acids, Cinchona alkaloids nih.govChiral organic molecule (catalyst)

Coupling Reactions and Functional Group Transformations in the Synthesis Pathway

The construction of the core structure of amino(2-chloro-6-fluorophenyl)acetic acid relies on key carbon-carbon bond-forming reactions and subsequent modifications of functional groups.

A common and practical route to substituted phenylglycines is the Strecker synthesis. tandfonline.comwikipedia.org This reaction typically starts with the corresponding substituted benzaldehyde, in this case, 2-chloro-6-fluorobenzaldehyde. The aldehyde is reacted with an amine (e.g., ammonia or benzylamine) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid. tandfonline.com

Transition metal-catalyzed cross-coupling reactions also provide a versatile route. For example, a Negishi cross-coupling reaction can be employed, involving the reaction of an organozinc reagent derived from a protected glycine with an aryl halide like 1-bromo-2-chloro-6-fluorobenzene. bath.ac.uk This method allows for the direct formation of the C-C bond between the phenyl ring and the α-carbon of the amino acid backbone. Similarly, copper-catalyzed coupling reactions of α-amino acids with aryl halides have been shown to proceed with retention of configuration. acs.org

Throughout the synthesis, functional group interconversions (FGIs) are essential. ub.edu These include the protection of the amino and carboxylic acid groups to prevent side reactions during coupling steps, followed by deprotection to reveal the final amino acid structure. Common protecting groups for the amine function include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), while the carboxylic acid is often protected as a methyl or ethyl ester. The hydrolysis of the nitrile group in the Strecker pathway to a carboxylic acid is a critical FGI step.

Oxalate Salt Formation and Crystallization

The final stage of the synthesis involves the formation of the oxalate salt of the chiral amino acid. This step serves both to isolate the product and to provide a stable, crystalline form that is often easier to handle and purify than the free amino acid (zwitterion). researchgate.net

Conditions for Oxalate Salt Derivatization

The formation of an amino acid oxalate salt is an acid-base reaction. The basic amino group of the amino(2-chloro-6-fluorophenyl)acetic acid is protonated by the acidic oxalic acid. The reaction is typically carried out by dissolving both the free amino acid and oxalic acid in a suitable solvent.

The choice of solvent is critical. It must be able to dissolve the reactants but should have low solubility for the resulting oxalate salt, thereby promoting its precipitation. pitt.edu Alcohols like ethanol (B145695) or isopropanol, or aqueous mixtures thereof, are commonly used. The stoichiometry is carefully controlled, usually by adding a slight molar excess or an equimolar amount of oxalic acid to the amino acid solution to ensure complete conversion to the salt. The reaction temperature can be varied to control the rate of salt formation and the subsequent crystallization process. The pH of the solution is inherently acidic due to the presence of oxalic acid, which facilitates the protonation of the amino acid. mdpi.com

Parameter Condition Rationale
Reactants Amino(2-chloro-6-fluorophenyl)acetic acid, Oxalic AcidAcid-base reaction to form the salt.
Stoichiometry Typically 1:1 molar ratioEnsures complete protonation and salt formation.
Solvent Ethanol, Isopropanol, Aqueous mixturesDissolves reactants, precipitates the product salt.
Temperature Room temperature to slightly elevatedControls dissolution and precipitation rate.

Recrystallization and Purification Techniques for the Oxalate Salt

Recrystallization is the primary method used to purify the crude amino(2-chloro-6-fluorophenyl)acetic acid oxalate. mt.com This technique relies on the difference in solubility of the salt in a given solvent at different temperatures.

The process begins with selecting an appropriate recrystallization solvent. An ideal solvent will dissolve the oxalate salt completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the salt at low temperatures (e.g., 0-5 °C). pitt.edu Furthermore, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.

The crude salt is dissolved in the minimum amount of the hot solvent to create a saturated solution. If colored impurities are present, activated charcoal may be added to the hot solution to adsorb them before being removed by hot gravity filtration. The hot, saturated solution is then allowed to cool slowly and without disturbance. libretexts.org This slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities from their crystal lattice. Rapid cooling can lead to the formation of small crystals or precipitation, which may trap impurities.

Once crystallization is complete, the purified crystals are collected by vacuum filtration. The collected crystals (the filter cake) are then washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Finally, the crystals are dried under vacuum to remove all traces of the solvent. pitt.edu

Chemical Reactivity and Mechanistic Studies of Amino 2 Chloro 6 Fluorophenyl Acetic Acid Oxalate

Reactivity Profile of the Alpha-Amino Acetic Acid Functionality

The alpha-amino acetic acid portion of the molecule is a versatile functional group capable of undergoing a variety of chemical transformations typical of amino acids. These reactions are fundamental to its synthetic utility and biological activity.

The primary amino group (—NH₂) of Amino(2-chloro-6-fluorophenyl)acetic acid is nucleophilic and can participate in various amination reactions. The specific steric and electronic environment created by the adjacent 2-chloro-6-fluorophenyl group can influence the kinetics and mechanisms of these reactions.

One common reaction is reductive amination , where the amino acid reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to a secondary or tertiary amine. nih.gov The mechanism involves the initial formation of a carbinolamine, followed by dehydration to the imine, and subsequent reduction by a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. The steric hindrance from the ortho-substituted phenyl ring may slow the rate of imine formation.

Another important transformation is the Strecker synthesis , which, while a method for amino acid synthesis, illustrates the reactivity of the amine functionality. In a retro-synthetic sense, the alpha-amino acid can be conceptualized as being formed from an aldehyde, ammonia (B1221849), and cyanide. rsc.org This highlights the potential for the amino group to be involved in nucleophilic additions.

Direct amination of the alpha-carbon is also a key reaction type. While the subject molecule is already an amino acid, understanding the reverse reaction (deamination) or further substitution on the nitrogen is crucial. The stability of the C-N bond is influenced by the electron-withdrawing nature of the phenyl ring.

Reaction TypeReagentsIntermediateProductMechanistic Notes
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)ImineSecondary or Tertiary AmineThe reaction rate can be affected by the steric bulk of the 2-chloro-6-fluorophenyl group. nih.gov
AcylationAcyl chloride, AnhydrideAmideN-acylated amino acidThe nucleophilicity of the amino group is crucial for this transformation. libretexts.org
AlkylationAlkyl halide-N-alkylated amino acidCan be prone to over-alkylation, but conditions can be controlled. nih.gov

The carboxylic acid group (—COOH) is another key reactive center, allowing for the formation of a wide array of derivatives. These reactions are often essential for peptide synthesis and the creation of prodrugs. nih.gov

Esterification is a fundamental derivatization, typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst (Fischer esterification). youtube.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The steric hindrance from the ortho-substituted phenyl ring can make this reaction more challenging compared to unhindered amino acids, potentially requiring more forcing conditions or alternative esterification methods. doi.org

Amide bond formation is another critical reaction, forming the basis of peptides and proteins. This is typically achieved by activating the carboxylic acid with a coupling agent (like dicyclohexylcarbodiimide (B1669883), DCC) to form a reactive intermediate, which is then attacked by an amine. nih.gov The electronic effects of the halogenated phenyl ring can influence the acidity of the carboxylic acid proton and the reactivity of the activated intermediate. Steric hindrance can also play a role in the accessibility of the carbonyl carbon to the incoming amine. rsc.org

DerivativeReaction TypeReagentsKey Considerations
EsterFischer EsterificationAlcohol, Acid CatalystSteric hindrance from the phenyl ring may require harsher conditions or alternative methods. doi.org
AmideAmidationAmine, Coupling Agent (e.g., DCC)Electronic effects of the phenyl ring can influence the reactivity of the activated carboxylic acid. nih.govrsc.org
Acyl HalideHalogenationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Forms a highly reactive intermediate for further transformations.
AnhydrideDehydrationAcetic anhydrideCan be used to form symmetrical or mixed anhydrides.

Influence of Halogenation on Phenyl Ring Reactivity

Despite being deactivating, the halogen substituents are ortho, para-directing for electrophilic aromatic substitution (EAS). This is because the resonance donation of a lone pair from the halogen can stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In the case of the 2-chloro-6-fluorophenyl group, the directing effects of the two halogens must be considered.

The fluorine at position 6 is an ortho, para-director. Its ortho positions are 1 and 5, and its para position is 3.

The chloro at position 2 is also an ortho, para-director. Its ortho positions are 1 and 3, and its para position is 5.

The directing effects of both halogens reinforce substitution at positions 3 and 5. The aminoacetic acid group at position 1 is a deactivating group due to the electron-withdrawing nature of the protonated amine or the carboxylic acid, and it will direct incoming electrophiles to the meta position (positions 3 and 5). Therefore, electrophilic attack is most likely to occur at positions 3 and 5 of the phenyl ring. Steric hindrance from the bulky aminoacetic acid group at position 1 and the halogen at position 2 would likely disfavor substitution at position 3 to some extent, potentially making position 5 the most favored site for electrophilic attack.

PositionInfluence of Fluorine (at C6)Influence of Chlorine (at C2)Influence of Aminoacetic acid (at C1)Overall Predicted Reactivity
3para-directing (activating)ortho-directing (activating)meta-directing (deactivating)Favorable
4meta-directing (deactivating)meta-directing (deactivating)ortho-directing (activating)Unfavorable
5ortho-directing (activating)para-directing (activating)meta-directing (deactivating)Favorable

Nucleophilic aromatic substitution (SNA) is generally difficult on an unactivated benzene (B151609) ring. However, the presence of strong electron-withdrawing groups can facilitate this reaction. While halogens are deactivating for EAS, they are activating for SNA and can also act as leaving groups.

For a nucleophile to attack the 2-chloro-6-fluorophenyl ring, it would typically require harsh conditions or the presence of additional, more strongly electron-withdrawing groups (like a nitro group). In the absence of such groups, SNA is unlikely to be a major reaction pathway under standard conditions. If SNA were to occur, the relative leaving group ability of the halogens would be a key factor, with fluoride (B91410) generally being a poorer leaving group than chloride in many SNA reactions, though this can be substrate-dependent. nih.gov

Role of the Oxalate (B1200264) Counterion in Reaction Pathways

The oxalate dianion (C₂O₄²⁻) is not merely an inert counterion; it can actively participate in and influence the course of chemical reactions involving Amino(2-chloro-6-fluorophenyl)acetic acid. Its presence can affect the solubility, crystal packing, and even the mechanism of certain transformations.

The oxalate ion is a dicarboxylic acid anion and can form strong hydrogen bonds. rsc.orgnih.gov In the solid state, it is likely to form an extensive hydrogen-bonding network with the protonated amino group and the carboxylic acid of the amino acid. rsc.org This can lead to the formation of a stable, well-defined crystal lattice. rsc.org This crystalline structure can influence the reactivity in solid-state reactions by pre-organizing the molecules in a specific orientation.

In solution, the oxalate ion can act as a general base or a nucleophile, although it is a relatively weak one. Its primary role in solution is likely to be as a proton shuttle or to influence the aggregation state of the amino acid. The chelation of metal ions by oxalate is also a well-known phenomenon, which could be relevant in metal-catalyzed reactions. nih.gov For instance, in a reaction involving a metal catalyst, the oxalate could compete with the amino acid for coordination to the metal center, thereby affecting the catalytic cycle.

The presence of the oxalate counterion can also impact the acidity of the amino acid's functional groups. The strong ionic interaction in the salt pair will influence the pKa values of both the amino and carboxylic acid groups compared to the free amino acid.

AspectPotential Influence of Oxalate Counterion
Solid-State ReactivityCan control molecular packing and orientation through hydrogen bonding, potentially leading to stereoselective reactions. nih.govrsc.org
Solution-Phase ReactivityMay act as a weak base or nucleophile, or as a proton shuttle. Can influence aggregation and solubility.
Metal-Catalyzed ReactionsCan act as a chelating ligand, potentially inhibiting or modifying the activity of a metal catalyst. nih.gov
Acidity/BasicityInfluences the pKa values of the amino and carboxylic acid groups through ionic interactions.

Catalytic or Templating Effects of Oxalate

The oxalate ion (C₂O₄²⁻), being a dicarboxylate, possesses the ability to act as a bidentate ligand, which can influence reaction pathways and crystal structures. In the context of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate, the oxalate counter-ion could potentially exhibit catalytic or templating effects in several ways:

Hydrogen Bonding Networks: The oxalate ion can participate in extensive hydrogen bonding networks. These interactions can influence the solid-state packing of the amino acid salt, potentially leading to the formation of specific polymorphs. This templating effect is crucial in controlling the physical properties of the solid material, such as solubility and stability.

Coordination to Metal Ions: If metal ions are present in a reaction mixture, the oxalate moiety can coordinate with them, forming complexes. These complexes could then act as catalysts for various organic transformations. For instance, iron-oxalate complexes are known to be photoactive and can catalyze degradation reactions. nih.gov

Proton Transfer and Acid-Base Catalysis: The oxalate ion is the conjugate base of a weak acid and can participate in proton transfer processes. This can be relevant in reactions where the amino acid moiety undergoes transformations that are sensitive to pH or require acid/base catalysis.

The specific influence of the oxalate counter-ion on the reactivity of the amino(2-chloro-6-fluorophenyl)acetic acid would depend on the reaction conditions, including the solvent, temperature, and presence of other reagents.

Stability and Decomposition Mechanisms of the Oxalate Salt

General Stability Considerations:

The parent compound, 2-chloro-6-fluorophenylacetic acid, is reported to be stable under normal conditions. thermofisher.com

Hazardous decomposition products for the parent acid include carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas. thermofisher.com It is plausible that the oxalate salt would exhibit similar decomposition products upon thermal stress, with the oxalate moiety primarily decomposing to carbon dioxide.

Potential Decomposition Pathways:

Thermal Decomposition: At elevated temperatures, the salt would likely decompose. The decomposition may proceed through the initial loss of oxalic acid, followed by the decomposition of the free amino acid. Alternatively, a concerted mechanism involving both the cation and anion could occur.

Disproportionation: In the presence of moisture or in certain solvent systems, the salt could undergo disproportionation, reverting to the free amino acid and oxalic acid. nih.gov The likelihood of this depends on the pKa difference between the amino acid and oxalic acid and the pH of the environment.

Oxidative Degradation: The presence of oxidizing agents could lead to the degradation of the molecule. The aromatic ring and the amino group would be potential sites for oxidation.

A hypothetical thermal decomposition profile is presented below, illustrating potential mass loss events based on the decomposition of similar organic salts.

Temperature Range (°C)Proposed EventTheoretical Mass Loss (%)
100 - 200Loss of oxalic acid~30.5%
> 200Decomposition of amino(2-chloro-6-fluorophenyl)acetic acidFurther mass loss

This table is illustrative and not based on experimental data for the specific compound.

Investigating Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. While no such studies have been reported for this compound, we can outline the methodologies that would be employed.

Kinetic Studies:

Reaction Rate Determination: By monitoring the concentration of the reactant or a product over time under various conditions (e.g., temperature, reactant concentrations, catalyst loading), the rate law for a reaction can be determined. This provides insights into the molecularity of the rate-determining step.

Activation Parameters: From the temperature dependence of the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters provide valuable information about the transition state of the reaction.

Isotopic Studies:

Kinetic Isotope Effect (KIE): By replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), it is possible to determine if the bond to that atom is broken in the rate-determining step of the reaction. A significant KIE (a change in the reaction rate upon isotopic substitution) would indicate that the bond is indeed being cleaved in the slowest step.

Isotopic Labeling for Pathway Elucidation: Isotopes can be used as labels to trace the fate of atoms or functional groups throughout a reaction. For example, by labeling one of the carboxyl carbons of the oxalate moiety with ¹³C, one could follow its path in a decomposition or reaction process using techniques like mass spectrometry or NMR spectroscopy.

The application of these techniques to study the reactions of this compound would provide definitive insights into its chemical behavior. However, in the absence of such experimental data, any discussion of its reaction mechanisms remains speculative.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate (B1200264) by probing the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Amino(2-chloro-6-fluorophenyl)acetic acid oxalate, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The proton on the alpha-carbon, adjacent to the carboxylic acid and the amino group, is expected to appear as a singlet. The protons on the disubstituted phenyl ring will exhibit a complex splitting pattern due to coupling between them. The presence of the electron-withdrawing chlorine and fluorine atoms will generally shift these aromatic protons to a higher frequency (downfield). The protonation of the amino group upon formation of the oxalate salt will lead to a downfield shift of the alpha-proton and the appearance of a broad signal for the -NH₃⁺ protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the phenyl ring will show distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The formation of the oxalate salt is expected to have a minor effect on the ¹³C chemical shifts of the Amino(2-chloro-6-fluorophenyl)acetic acid moiety, with the most significant change potentially observed for the alpha-carbon. The oxalate anion will exhibit a characteristic signal for its two equivalent carbonyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.2 - 7.6 Multiplet
α-CH ~4.5 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) ~170-175
C=O (Oxalate) ~160-165
Aromatic-C 110 - 140

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

In the IR spectrum of this compound, the formation of the ammonium (B1175870) oxalate salt will result in characteristic absorption bands. A broad absorption in the region of 3000-3300 cm⁻¹ is expected due to the N-H stretching vibrations of the -NH₃⁺ group. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the oxalate will appear as strong bands around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Cl and C-F stretching vibrations will give rise to absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, will also reveal characteristic vibrational modes. The symmetric stretching of the C-C bond in the oxalate anion is typically Raman active and appears as a strong band. Aromatic ring vibrations will also be prominent in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₃⁺ N-H Stretch 3000 - 3300 (broad)
C=O (Oxalate) Asymmetric Stretch ~1630
C=O (Oxalate) Symmetric Stretch ~1320
C-Cl Stretch Stretch ~750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophore is the substituted phenyl ring.

The electronic transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system. The presence of the amino, chloro, and fluoro substituents on the phenyl ring will influence the wavelength of maximum absorption (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609). The formation of the ammonium ion in the oxalate salt may lead to a hypsochromic (blue) shift as the non-bonding electrons of the nitrogen are no longer available for resonance with the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the mass spectrum of Amino(2-chloro-6-fluorophenyl)acetic acid, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the free acid.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation is the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak. Cleavage of the bond between the alpha-carbon and the phenyl ring can also occur. The presence of chlorine and fluorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments. For the oxalate salt, the analysis would typically show the mass of the free amino acid after the loss of the oxalic acid molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of Amino(2-chloro-6-fluorophenyl)acetic acid

m/z Identity
203/205 [M]⁺ of the free acid (isotopic pattern due to Cl)
158/160 [M - COOH]⁺

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the ionic nature of the compound in the solid state, with a protonated amino group (-NH₃⁺) and a deprotonated oxalate dianion (C₂O₄²⁻). The analysis would show extensive hydrogen bonding interactions between the ammonium group and the oxalate anions, as well as between the carboxylic acid group of one molecule and the oxalate of another, forming a complex three-dimensional network. These hydrogen bonds are crucial in stabilizing the crystal structure. The conformation of the phenylacetic acid moiety, including the torsion angles describing the orientation of the phenyl ring relative to the acetic acid group, would also be precisely determined.

Crystal Growth and Quality Control

The successful application of X-ray crystallography is critically dependent on the availability of high-quality single crystals. For this compound, suitable crystals can be grown from a solution by slow evaporation of the solvent, by cooling a saturated solution, or by vapor diffusion techniques. The choice of solvent is crucial and is often determined empirically.

Quality control of the grown crystals is performed using optical microscopy to assess their size, shape, and clarity. A suitable crystal for X-ray diffraction should be a single, well-formed crystal, free from cracks and other defects. The quality is further assessed by preliminary X-ray diffraction experiments to check the diffraction pattern's sharpness and resolution.

Despite a comprehensive search of publicly available scientific literature, crystallographic databases, and analytical chemistry resources, no specific experimental data for the compound "this compound" could be located. This includes detailed structural characterization, chromatographic methods, and elemental analysis data required to populate the requested article structure.

The search did yield general methodologies for the analysis of related amino acids and substituted phenylacetic acid derivatives. For instance, techniques for the chiral separation of amino acids by High-Performance Liquid Chromatography (HPLC) are well-documented, often employing chiral stationary phases to resolve enantiomers. Similarly, Gas Chromatography (GC) is a standard method for the analysis of volatile impurities that may arise during the synthesis of such compounds. However, specific methods and validated data for this compound are not present in the accessed literature.

Furthermore, no crystallographic information, such as CIF files or detailed structural analyses, was found. This information is essential for a thorough discussion of the molecular conformation, crystal packing arrangements, and the specific intermolecular interactions (hydrogen bonding, halogen bonding, π-π stacking) of the compound.

Without access to specific research findings, patents, or proprietary databases containing the characterization of "this compound," it is not possible to generate the detailed, data-driven article as requested in the prompt's outline. The strict requirement for detailed research findings and data tables for this specific compound cannot be met based on the currently available information.

Therefore, the following sections of the requested article cannot be completed:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio (from first principles) and density functional theory (DFT) methods provide a powerful lens to examine molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies for Ground State Properties

As of the latest literature review, specific peer-reviewed studies employing Density Functional Theory (DFT) to investigate the ground state properties of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate (B1200264) are not available. DFT is a widely used computational method that determines the electronic structure of many-body systems by mapping the complex interacting system of electrons to a simpler system of non-interacting electrons in an effective potential.

In a typical DFT study of a compound like this, researchers would optimize the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including:

Electron Density Distribution: Visualizing how electrons are distributed across the molecule, highlighting regions of high and low electron density.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Such studies would provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

Ab Initio Methods for Electronic Structure and Reactivity

Detailed investigations using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, specifically for Amino(2-chloro-6-fluorophenyl)acetic acid oxalate, have not been reported in the scientific literature. These methods, while computationally more demanding than DFT, can offer a more accurate description of electron correlation effects, which are important for a precise understanding of electronic structure and reactivity.

Ab initio calculations could be used to:

Accurately predict ionization potentials and electron affinities.

Determine reaction pathways and transition state geometries for potential chemical transformations.

Calculate various molecular properties like dipole moments and polarizability with high precision.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are currently no published molecular dynamics (MD) simulation studies focused on this compound. MD simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system.

For this compound, MD simulations could provide valuable information on:

Conformational Landscape: The molecule possesses several rotatable bonds. MD simulations could explore the different possible conformations (rotamers) and their relative populations, providing a dynamic picture of the molecule's flexibility.

Solvation Effects: By simulating the molecule in a solvent (e.g., water), one could study how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Crystal Packing and Intermolecular Forces: In the solid state (as an oxalate salt), MD simulations could be used to investigate the crystal packing arrangement and quantify the strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal's stability.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift Predictions

While general methodologies for predicting NMR chemical shifts using computational methods exist, specific predictions for this compound are not available in the literature. The prediction of NMR chemical shifts is often performed using DFT, typically employing the Gauge-Independent Atomic Orbital (GIAO) method.

A computational study would involve:

Optimizing the molecular geometry.

Performing an NMR calculation on the optimized structure to obtain the theoretical chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei.

These predicted shifts would then be compared to experimentally obtained NMR spectra to aid in signal assignment and structural confirmation.

Table 1: Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
C3 Data not available Data not available
C4 Data not available Data not available
C5 Data not available Data not available
C6 Data not available Data not available
C=O Data not available Data not available
CH-NH₂ Data not available Data not available

Simulated Vibrational Spectra (IR/Raman)

No specific simulated vibrational spectra (Infrared and Raman) for this compound have been reported. Such simulations are typically carried out using DFT calculations.

The process involves:

Geometry optimization of the molecule.

Calculation of the vibrational frequencies and their corresponding intensities.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors.

The simulated spectra are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational properties.

Table 2: Hypothetical Data Table for Key Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted Intensity
N-H stretch Data not available Data not available
C=O stretch (acid) Data not available Data not available
C=O stretch (oxalate) Data not available Data not available
C-F stretch Data not available Data not available
C-Cl stretch Data not available Data not available

Electronic Absorption Spectra Modeling

The modeling of electronic absorption spectra provides valuable information about the electronic transitions within a molecule and can be correlated with experimental UV-Vis spectroscopy. For this compound, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in predicting its absorption maxima (λmax) and understanding the nature of the electronic transitions involved.

A hypothetical table of predicted electronic transitions is presented below to illustrate the type of data that such a study could generate.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contributions
S0 → S1---------
S0 → S2---------
S0 → S3---------

This table is for illustrative purposes only. Data is not available from current research.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction pathways and modeling the transition states are crucial for optimizing synthetic routes and comprehending the reactivity of a compound.

Elucidating Mechanistic Details of Key Synthetic Steps

Computational modeling can elucidate the step-by-step mechanism of the synthesis of this compound. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. This would involve identifying the key bond-forming and bond-breaking events and the role of catalysts or reagents in the process.

Energy Barriers and Reaction Rates

The calculation of activation energies (energy barriers) for each step in a proposed reaction mechanism allows for the prediction of reaction rates. Transition state theory can be employed to relate the calculated energy barriers to rate constants. This information is invaluable for identifying the rate-determining step of a synthesis and for suggesting modifications to improve reaction efficiency.

A hypothetical data table for the energetic profile of a key synthetic step is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1---
Intermediate---
Transition State 2---
Products---

This table is for illustrative purposes only. Data is not available from current research.

Derivatization and Functionalization Strategies

Modification at the Amino Group

The primary amino group in amino(2-chloro-6-fluorophenyl)acetic acid serves as a versatile handle for a variety of chemical transformations, most notably acylation and alkylation reactions, and for its incorporation into more complex structures such as peptidomimetics.

Acylation and Alkylation Reactions

Acylation of the amino group is a fundamental transformation that introduces an acyl group, typically from an acid chloride or anhydride, to form an amide bond. This reaction is generally straightforward and can be carried out under standard Schotten-Baumann conditions or by using various coupling agents. The resulting N-acylated derivatives exhibit altered polarity, solubility, and biological activity compared to the parent amino acid. For instance, acylation with various organic acids can be employed to explore structure-activity relationships in drug discovery programs. nih.gov

Alkylation introduces an alkyl group onto the amino nitrogen. Reductive amination is a common method for N-alkylation, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent. Direct alkylation with alkyl halides can also be achieved, though care must be taken to control the degree of alkylation. N-alkylation can significantly impact the conformational preferences and biological properties of the molecule.

Reaction TypeReagents and Conditions (Analogous Systems)Expected Product
AcylationAcetyl chloride, NaOH, water/dioxaneN-acetyl-amino(2-chloro-6-fluorophenyl)acetic acid
AlkylationBenzaldehyde, NaBH3CN, MethanolN-benzyl-amino(2-chloro-6-fluorophenyl)acetic acid

Table 1: Representative Acylation and Alkylation Reactions. Data is based on general procedures for amino acid modification.

Formation of Peptidomimetics and Other Amide Derivatives

The unique structural features of amino(2-chloro-6-fluorophenyl)acetic acid make it an attractive building block for the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. By incorporating this non-natural amino acid into a peptide sequence, novel structures with constrained conformations can be generated. mdpi.com Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods can be employed for this purpose, using appropriate protecting group strategies for the amino and carboxylic acid functionalities.

Modification at the Carboxylic Acid Group

The carboxylic acid group provides another key site for derivatization, allowing for the formation of esters and amides, as well as its reduction to an alcohol or conversion to other acid derivatives.

Esterification and Amidation

Esterification of the carboxylic acid is readily achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The resulting esters are often used as protecting groups in multi-step syntheses or to enhance the lipophilicity of the molecule. For example, the methyl or ethyl ester can be prepared by refluxing the amino acid in the corresponding alcohol with a catalytic amount of acid.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This is a cornerstone reaction in peptide synthesis and medicinal chemistry. A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate this transformation. organic-chemistry.org This reaction allows for the linkage of the amino acid to other amino acids, peptides, or various amine-containing molecules.

Reaction TypeReagents and Conditions (Analogous Systems)Expected Product
EsterificationMethanol, H2SO4 (catalytic), refluxMethyl amino(2-chloro-6-fluorophenyl)acetate
AmidationBenzylamine, EDC, CH2Cl2N-benzyl-2-amino-2-(2-chloro-6-fluorophenyl)acetamide

Table 2: Representative Esterification and Amidation Reactions. Data is based on general procedures for amino acid modification.

Reduction to Alcohols or Conversion to Other Acid Derivatives

The carboxylic acid group can be reduced to a primary alcohol to yield the corresponding amino alcohol. jocpr.com This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). stackexchange.comwestlake.edu.cnrsc.org The resulting amino alcohols are valuable chiral building blocks in organic synthesis.

Furthermore, the carboxylic acid can be converted into other acid derivatives, such as acid chlorides or acid azides. The acid chloride, prepared by reacting the N-protected amino acid with thionyl chloride or oxalyl chloride, is a highly reactive intermediate that can be used to form a variety of other functional groups.

Transformations Involving the Halogenated Phenyl Moiety

The 2-chloro-6-fluorophenyl ring offers possibilities for further functionalization, although these transformations are generally more challenging than those at the amino or carboxylic acid groups. The presence of two different halogen atoms at ortho positions to each other and to the aminoacetic acid side chain influences the electronic properties and reactivity of the aromatic ring.

Potential transformations could include nucleophilic aromatic substitution (SNAr) reactions, where one of the halogen atoms, likely the chlorine due to its slightly better leaving group ability in some contexts, is displaced by a strong nucleophile. However, the steric hindrance from the adjacent substituents might impede such reactions.

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the positions of the halogen atoms. acs.org These reactions would require careful selection of catalysts and reaction conditions to achieve selective functionalization at either the chloro or fluoro position. The relative reactivity of C-Cl and C-F bonds in such reactions is highly dependent on the specific catalytic system used. Generally, C-Cl bonds are more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions.

It is important to note that specific, experimentally verified transformations on the halogenated phenyl moiety of amino(2-chloro-6-fluorophenyl)acetic acid are not widely reported in the literature, and the feasibility of such reactions would need to be determined empirically.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aromatic Functionalization

The 2-chloro-6-fluorophenyl group is a prime candidate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization. Generally, the C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed processes like Suzuki and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. organic-chemistry.org For amino(2-chloro-6-fluorophenyl)acetic acid (or its protected derivatives), the chlorine atom can be selectively replaced with various aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. organic-chemistry.org The choice of ligand is crucial, with sterically hindered alkylphosphines often being effective for coupling aryl chlorides. nih.gov The reaction conditions, including the base, solvent, and temperature, can be optimized to achieve high yields while preserving the more inert C-F bond. researchgate.netmdpi.com

Coupling PartnerCatalyst/LigandBaseSolventTypical Product
Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OAmino(2-aryl-6-fluorophenyl)acetic acid derivative
Alkenylboronic acidPd(PPh₃)₄Na₂CO₃DMEAmino(2-alkenyl-6-fluorophenyl)acetic acid derivative
AlkylboranePd₂(dba)₃ / Ad₂PⁿBuLiOᵗBuDioxaneAmino(2-alkyl-6-fluorophenyl)acetic acid derivative
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on 2-Chloro-6-fluorophenyl Substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the 2-chloro-6-fluorophenyl group with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. libretexts.orgresearchgate.net Similar to the Suzuki coupling, the reaction proceeds selectively at the C-Cl bond. The catalytic system typically consists of a palladium precursor and a specialized, bulky electron-rich phosphine ligand, such as RuPhos or BrettPhos, which facilitates the challenging oxidative addition to the aryl chloride. libretexts.org The choice of base, often a strong, non-nucleophilic one like sodium tert-butoxide, is critical for the reaction's success. researchgate.net

Amine PartnerCatalyst/LigandBaseSolventTypical Product
Primary/Secondary AlkylaminePd₂(dba)₃ / BrettPhosNaOᵗBuTolueneAmino(2-(alkylamino)-6-fluorophenyl)acetic acid derivative
AnilinePd(OAc)₂ / RuPhosK₃PO₄DioxaneAmino(2-(phenylamino)-6-fluorophenyl)acetic acid derivative
LactamPd(OAc)₂ / XantphosCs₂CO₃TolueneAmino(2-(lactam-N-yl)-6-fluorophenyl)acetic acid derivative
Table 2. Representative Conditions for Buchwald-Hartwig Amination on 2-Chloro-6-fluorophenyl Substrates.

Direct Halogen Exchange or Substitution

Direct substitution of the halogen atoms on the phenyl ring offers an alternative route for functionalization. The feasibility of these reactions depends on the substitution mechanism.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally more susceptible to SNAr than the C-Cl bond, especially when there is a strong electron-withdrawing group ortho or para to the halogen. In the case of the 2-chloro-6-fluorophenyl moiety, the electronic environment does not strongly activate either halogen towards SNAr. However, under forcing conditions (high temperature, strong nucleophile), substitution might be possible, with potential competition between the two sites.

Halogen Exchange (HALEX) Reactions: These reactions involve the replacement of one halogen with another, typically fluorine. A "Halex" type reaction could potentially replace the chlorine atom with fluorine, although this is more common for activated aromatic systems. google.com Catalytic halogen exchange processes using an alkali metal fluoride (B91410) as the fluorine source can be employed under milder conditions. google.com Conversely, converting the fluorine to a different halogen is generally not favored. The relative inertness of the C-F bond often makes it a spectator in reactions targeting the C-Cl bond. stackexchange.comresearchgate.net

Stereochemical Control in Derivatization Reactions

For amino(2-chloro-6-fluorophenyl)acetic acid, the α-carbon is a stereocenter. Maintaining or controlling the stereochemistry of this center during derivatization is crucial, as the biological activity of chiral molecules is often dependent on a single enantiomer. chemrxiv.org

When performing reactions on the aromatic ring, the chiral center is remote and typically does not participate directly, meaning its configuration is usually retained. However, the reaction conditions must be chosen carefully to avoid racemization. For instance, harsh basic or acidic conditions could potentially lead to epimerization at the α-carbon through deprotonation-reprotonation or imine formation. libretexts.org

Strategies to ensure stereochemical integrity include:

Protection of Functional Groups: The amino and carboxylic acid groups are often protected before carrying out reactions on the aromatic ring. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the acid is typically converted to an ester (e.g., methyl or ethyl ester). libretexts.orgmdpi.com These protecting groups prevent side reactions and can help stabilize the chiral center.

Mild Reaction Conditions: Employing reactions that proceed under neutral or mild basic/acidic conditions minimizes the risk of racemization. Many modern cross-coupling reactions are designed to be highly efficient under such conditions. organic-chemistry.org

Asymmetric Synthesis: If derivatization involves the creation or modification of the amino acid backbone itself, asymmetric methods are required. chemrxiv.orgnih.gov For example, the asymmetric hydrogenation of a dehydroamino acid precursor or the stereoselective alkylation of a glycine (B1666218) derivative can be used to synthesize specific enantiomers of functionalized phenylglycine analogues. acs.orgacs.orgmdpi.com These methods often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. researchgate.net

Ultimately, the choice of derivatization strategy depends on the desired final compound. By carefully selecting the reaction type, protecting groups, and reaction conditions, chemists can selectively functionalize the aromatic ring of amino(2-chloro-6-fluorophenyl)acetic acid while preserving the critical stereochemistry of the α-amino acid moiety.

Insufficient Information to Generate Article on Amino(2-chloro-6-fluorophenyl)acetic acid oxalate (B1200264)

Following a comprehensive series of targeted searches, it has been determined that there is insufficient publicly available scientific literature to generate a detailed and authoritative article on the chemical compound "Amino(2-chloro-6-fluorophenyl)acetic acid oxalate" that adheres to the specific outline provided.

The performed searches, which included various combinations of keywords related to the compound and its potential applications in advanced chemical synthesis, did not yield specific research findings, data tables, or detailed examples of its use as a building block. The initial queries for the oxalate salt and the subsequent broader searches for the parent compound, Amino(2-chloro-6-fluorophenyl)acetic acid, returned very limited and general information.

The search results primarily consisted of brief mentions of structurally similar but distinct compounds, general reviews on the synthesis and applications of fluorinated amino acids, and commercial product listings. Crucially, no specific studies or datasets were found that would allow for a thorough discussion of:

Applications in Advanced Chemical Synthesis As a Building Block

Contribution to the Synthesis of Fluoro- and Chloro-Containing Scaffolds for Diverse Research Areas (e.g., material science, agricultural chemistry building blocks)

Therefore, until more specific research on the applications of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate (B1200264) becomes available in the public domain, the generation of the requested article cannot be fulfilled.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Amino(2-chloro-6-fluorophenyl)acetic acid oxalate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-6-fluoroaniline derivatives with glycine analogs via nucleophilic substitution or enzymatic catalysis. For example, enzymatic dynamic kinetic resolution (DKR) using nitrilases or amidases can achieve stereoselective synthesis under mild conditions (pH 8, 40°C) . Chemical routes may require optimization of reaction time, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures or chromatography (HPLC with C18 columns) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., distinguishing chloro/fluoro groups at C2 and C6 on the phenyl ring) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>98% by area normalization).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and isotopic patterns (Cl/F contributions) .

Q. What are the key solubility and stability parameters of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility profiling in buffered solutions (pH 1–12) using shake-flask methods. Stability studies should include:

  • Thermal Stability : TGA/DSC to identify decomposition points (oxalate salts typically degrade above 150°C).
  • Photostability : UV-Vis exposure to assess light sensitivity.
  • Hydrolytic Stability : Incubate in simulated gastric/intestinal fluids (e.g., SGF/SIF) to model physiological conditions .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of Amino(2-chloro-6-fluorophenyl)acetic acid derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 2-chloro-6-fluorophenyl group enhances binding to cyclooxygenase-2 (COX-2) in NSAIDs like Lumiracoxib . Use enzyme inhibition assays (e.g., COX-2 IC50 determination via fluorometric kits) and molecular docking to map interactions with catalytic residues. Compare halogen-substituted analogs to optimize steric/electronic effects .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or protein binding. Address this by:

  • Metabolite Identification : LC-MS/MS to track degradation products in plasma/liver microsomes.
  • Plasma Protein Binding Assays : Equilibrium dialysis to measure free vs. bound fractions.
  • Pharmacokinetic Modeling : Compartmental analysis to correlate in vitro IC50 with in vivo efficacy .

Q. What advanced analytical techniques are critical for elucidating the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Vibrational Circular Dichroism (VCD) : Confirm enantiomeric excess in solution .

Q. What computational modeling approaches predict SAR of halogen-substituted phenylacetic acid derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., COX-2 active site).
  • QSAR Models : Use halogen-specific descriptors (e.g., σm, Hammett constants) to correlate substituents with bioactivity .

Q. How should researchers design degradation studies to identify metabolites or decomposition products?

  • Methodological Answer :

  • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-HRMS/MS : Fragment ions (MS²) to propose degradation pathways.
  • In Silico Tools : Use software (e.g., Meteor Nexus) to predict Phase I/II metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate
Reactant of Route 2
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate

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